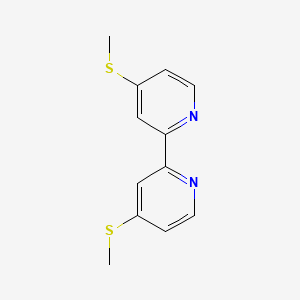

4,4'-DI(Methylthio)-2,2'-bipyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-2-(4-methylsulfanylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXBLLPECIUVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)C2=NC=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718706 | |

| Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101028-38-0 | |

| Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-DI(Methylthio)-2,2'-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 4-methylsulfanyl-2-bromopyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) to facilitate the coupling reaction.

Coupling Reaction: The key step involves the coupling of the two pyridine rings through a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 4,4'-DI(Methylthio)-2,2'-bipyridine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4'-DI(Methylthio)-2,2'-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding thiols.

Substitution: The pyridine rings can participate in substitution reactions, where the methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical Polymerization:

One notable application of 4,4'-DI(Methylthio)-2,2'-bipyridine is in the electrochemical polymerization process. The compound can undergo polymerization in acetonitrile, producing conductive films. These films have potential uses in electronic devices due to their conductivity and stability under various conditions .

Redox Activity:

The redox properties of 4,4'-DI(Methylthio)-2,2'-bipyridine make it an excellent candidate for use in redox-active materials. Its ability to participate in electron transfer reactions is crucial for applications in sensors and energy storage devices. For instance, derivatives of bipyridine have been utilized in the development of molecular motors and machines that rely on controlled electron transfer processes .

Molecular Electronics

Molecular Switches:

The compound's unique electronic properties enable its use as a molecular switch. The structural changes upon oxidation or reduction can be exploited to create devices that can toggle between different states, making them useful for memory storage applications .

Conductive Materials:

As a building block for more complex structures, 4,4'-DI(Methylthio)-2,2'-bipyridine contributes to the development of conductive polymers and materials that are essential in organic electronics. Its incorporation into polymer matrices enhances the electrical properties of the resulting materials .

Coordination Chemistry

Metal Complexes:

The ability of 4,4'-DI(Methylthio)-2,2'-bipyridine to form stable complexes with transition metals has been extensively studied. These metal complexes exhibit unique photophysical properties that are valuable for applications in catalysis and photochemistry. For example, complexes formed with ruthenium have shown promising results in photocatalytic reactions .

Catalytic Applications:

In catalytic systems, this bipyridine derivative acts as a ligand that stabilizes metal centers while facilitating substrate coordination. This property is particularly useful in asymmetric synthesis and other catalytic transformations where selectivity is critical .

Case Studies

Wirkmechanismus

The mechanism of action of 4,4'-DI(Methylthio)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Coordination Properties

4,4'-Dimethyl-2,2'-bipyridine (dmbpy)

- Structure : Methyl (-CH₃) groups at 4,4' positions.

- Electronic Effects : Methyl groups are weakly electron-donating, slightly increasing the ligand’s basicity compared to unsubstituted bipyridine.

- Applications : Widely used in coordination chemistry (e.g., Ru complexes for DNA binding studies). shows that Ru complexes with dmbpy exhibit slower hydrolysis kinetics ($k = 0.383 \, \text{h}^{-1}$) compared to oxime-modified analogs, attributed to steric protection by methyl groups .

4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)

- Structure : Carboxylic acid (-COOH) groups at 4,4' positions.

- Electronic Effects : Carboxy groups are electron-withdrawing, lowering the ligand’s LUMO energy and improving anchoring to metal oxide surfaces (e.g., TiO₂ in dye-sensitized solar cells) .

- Applications : Key ligand in Ru-based sensitizers (e.g., N3 dye) for high-efficiency solar cells .

- Contrast with Methylthio Derivative : While dcbpy enhances interfacial electron transfer in solar cells, methylthio derivatives are more suited for luminescent complexes due to their redox-active sulfur atoms .

4,4'-Dibromo-2,2'-bipyridine

- Structure : Bromine (-Br) atoms at 4,4' positions.

- Electronic Effects : Bromine is electron-withdrawing and bulky, reducing ligand basicity and increasing steric hindrance.

- Applications : Intermediate in synthesizing π-conjugated systems for organic electronics (e.g., OLEDs, OFETs) .

- Contrast with Methylthio Derivative : Bromine’s electronegativity contrasts with sulfur’s electron-donating nature, making dibromo derivatives better suited for cross-coupling reactions rather than coordination chemistry .

4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine

- Structure : Phosphonate groups at 4,4' positions.

- Electronic Effects : Phosphonates are strong electron-withdrawing groups, improving solubility in polar solvents and binding to metal surfaces.

- Applications : Used in molecular dyads for light-driven electron transfer .

- Contrast with Methylthio Derivative : Phosphonate derivatives prioritize charge separation, whereas methylthio ligands focus on stabilizing MLCT states .

Comparative Data Table

Stability and Reactivity

- Methylthio vs. Methyl : Methylthio derivatives exhibit higher oxidative stability due to sulfur’s ability to form disulfide bonds, whereas methyl groups offer inert steric protection .

- Synthetic Accessibility : 4,4'-Dimethyl-2,2'-bipyridine is a common precursor for many derivatives, but introducing methylthio groups requires specialized thiolation reagents, as seen in . In contrast, bromination or carboxylation follows more straightforward protocols .

Application-Specific Performance

- Photochemistry : Methylthio ligands in Ru complexes show prolonged excited-state lifetimes ($>100 \, \text{ns}$) compared to carboxy derivatives, making them superior for light-emitting devices .

- Catalysis : 4,4'-Disubstituted bipyridines with electron-donating groups (e.g., -SMe, -CH₃) improve catalytic activity in Pd-mediated copolymerization, whereas electron-withdrawing groups (e.g., -Br) are less effective .

Biologische Aktivität

4,4'-DI(Methylthio)-2,2'-bipyridine is a thioether derivative of 2,2'-bipyridine, a compound that has gained attention due to its potential biological activities. This article reviews the biological activity of 4,4'-DI(Methylthio)-2,2'-bipyridine, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4,4'-DI(Methylthio)-2,2'-bipyridine can be represented as follows:

This compound features two methylthio groups attached to the 4-position of the bipyridine structure, which enhances its lipophilicity and potentially influences its biological interactions.

Research indicates that 4,4'-DI(Methylthio)-2,2'-bipyridine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cellular processes. For example, it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- DNA Interaction : Studies suggest that this compound can bind to DNA or other biomolecules, affecting cellular proliferation and apoptosis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4,4'-DI(Methylthio)-2,2'-bipyridine:

-

Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These values indicate that 4,4'-DI(Methylthio)-2,2'-bipyridine is particularly effective against HCT-116 cells compared to others .

Cell Line IC50 (µM) MCF-7 (Breast) 5.0 HCT-116 (Colon) 3.5 HepG-2 (Liver) 4.8 - Mechanism of Induction : Flow cytometry analyses reveal that treatment with this compound leads to early apoptosis in cancer cells. This effect is attributed to its ability to disrupt mitochondrial membrane potential and activate caspase pathways .

Antiviral Activity

Emerging evidence suggests that compounds related to bipyridine derivatives may possess antiviral properties:

- HBV Inhibition : Preliminary studies indicate that derivatives similar to 4,4'-DI(Methylthio)-2,2'-bipyridine can inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral entry or replication processes .

Case Study: Cytotoxicity in Cancer Models

A study conducted on various human cancer cell lines demonstrated the efficacy of 4,4'-DI(Methylthio)-2,2'-bipyridine in inducing cell death:

- Experimental Setup : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant reductions in cell viability were observed across all tested lines. The most pronounced effects were noted in liver and colon cancer cells.

Comparative Analysis with Other Compounds

In comparative studies with other bipyridine derivatives:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4,4'-DI(Methylthio)-2,2'-bipyridine | 3.5 | CDK inhibition |

| 4-Aminopyrazolo[3,4-d]pyrimidine | 7.0 | Apoptosis induction |

| Pyrazolo[4,3-d]pyrimidin-7-one | 6.5 | Cell cycle arrest |

This table illustrates that while all compounds show promise as anticancer agents, 4,4'-DI(Methylthio)-2,2'-bipyridine demonstrates superior potency against certain cancer types .

Q & A

Q. What are the optimized synthetic routes for preparing 4,4'-dimethyl-2,2'-bipyridine derivatives, and how do yields vary under different conditions?

Improved methods for synthesizing substituted 2,2'-bipyridines include:

- SeO₂ oxidation : Yields 53% for 4,4'-dimethyl-2,2'-bipyridine derivatives .

- Ag₂O oxidation : Achieves 85% yield for monoaldehyde intermediates .

- Nickel-catalyzed dimerization : Efficient for coupling 2-chloropyridines using Mn powder as a reductant, applicable to tert-butyl and trifluoromethyl derivatives . Methodological Tip: Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions and improve crystallinity for characterization.

Q. How can researchers safely handle 4,4'-dimethyl-2,2'-bipyridine in laboratory settings?

Safety protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 3 for respiratory irritation) .

- Storage : Keep in airtight containers at ambient temperatures away from strong acids/oxidizers . Critical Note: Immediate rinsing with water is required for skin/eye contact to mitigate irritation .

Q. What spectroscopic techniques are most effective for characterizing 4,4'-dimethyl-2,2'-bipyridine and its metal complexes?

Key techniques:

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in Ru(II) or Fe(II) complexes (e.g., λmax ~450–500 nm) .

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve methyl proton signals (δ ~2.5 ppm) and confirm substitution patterns .

- X-ray Crystallography : Resolves tetrahedral coordination geometries in Zn(II) or Cu(II) complexes (e.g., CCDC 2223395) .

Advanced Research Questions

Q. How does the methylthio substitution in 4,4'-DI(methylthio)-2,2'-bipyridine influence its ligand properties in transition metal complexes?

- Electronic Effects : Methylthio groups enhance electron density on bipyridine N-atoms, stabilizing low-spin Fe(II) or Ru(II) complexes for photoredox catalysis .

- Steric Effects : Bulky substituents reduce ligand flexibility, favoring rigid geometries in dinuclear Cu(II) or Yb(III) complexes . Data Contradiction Alert: While methyl groups improve solubility, tert-butyl derivatives (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) may exhibit phase transitions absent in methylthio analogs .

Q. What strategies address contradictory data on the photostability of Ru(II)-bipyridine complexes under visible-light irradiation?

Conflicting reports on ligand dissociation in Ru(II) complexes can be resolved by:

- Ligand Tuning : Replace 4,4'-dimethyl groups with electron-withdrawing substituents (e.g., carboxylates) to enhance MLCT stability .

- Solvent Screening : Use aprotic solvents (acetonitrile) to minimize hydrolysis .

- Lifetime Measurements : Compare excited-state lifetimes (τ) via time-resolved spectroscopy; τ >100 ns indicates robust photostability .

Q. How can 4,4'-dimethyl-2,2'-bipyridine derivatives be tailored for iron chelation in biomedical applications?

- Hydroxamic Acid Functionalization : Synthesize 4,4'-dihydroxamic-2,2'-bipyridine (V) for high-affinity Fe(III) binding (log β ~20), relevant for treating iron overload .

- Biological Testing : Assess cytotoxicity in vitro (e.g., IC₅₀ values in HeLa cells) and compare with deferoxamine controls .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.